molecular formula C14H22O B042212 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- CAS No. 1117-41-5

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-

Cat. No.: B042212
CAS No.: 1117-41-5
M. Wt: 206.32 g/mol
InChI Key: PRMAVUPVLGOONQ-UHFFFAOYSA-N
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Description

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is a high-purity, unsaturated ketone of significant interest in chemical ecology and organic synthesis. This compound is structurally characterized as an acyclic terpenoid, featuring a conjugated triene system and a ketone functional group, which contributes to its potential reactivity and sensory properties. Its primary research value lies in the study of insect pheromones and semiochemicals, where such molecules often act as critical signaling agents for communication, attraction, and mating behaviors. Researchers utilize this compound to probe olfactory reception mechanisms, investigate species-specific chemical cues, and develop novel pest management strategies through behavioral disruption. Furthermore, it serves as a valuable intermediate and reference standard in the synthesis of complex natural products and in fragrance research, aiding in the deconstruction of scent profiles and the development of novel aroma compounds. The precise mechanism of action in biological systems is believed to involve binding to specific olfactory or chemosensory proteins, triggering neuronal responses. Supplied as a research tool, this compound enables advanced studies in organic chemistry, entomology, and sensory science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,10-trimethylundeca-3,5,9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,9-10H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMAVUPVLGOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=C(C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051576
Record name Isomethylpseudoionone
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-41-5
Record name Isomethylpseudoionone
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Record name 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-
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Record name Isomethylpseudoionone
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Record name 3,6,10-trimethylundeca-3,5,9-trien-2-one
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Advanced Analytical Methodologies for Structural Elucidation and Quantification of 3,5,9 Undecatrien 2 One, 3,6,10 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, allowing for the determination of its constitution, configuration, and conformation.

Application of High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete assignment of proton and carbon signals in the spectrum of 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-.

¹H NMR: The proton NMR spectrum provides initial information on the types of protons present (vinylic, allylic, methyl, etc.) and their immediate electronic environment.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments, distinguishing between sp³-, sp²-, and carbonyl carbons.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, identifying adjacent protons and thus delineating the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the geometry of double bonds and the preferred conformation of the flexible acyclic chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- Note: These are predicted values based on known data for similar acyclic sesquiterpenoids. Actual experimental values may vary.

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
1 (CH₃)~25-30~2.1-2.3C-2, C-3H-4
2 (C=O)~195-205---
3 (C)~130-140-H-1, H-4, H₃-12H-1, H-4, H₃-12
4 (CH)~120-130~5.8-6.2C-2, C-3, C-5, C-6H-1, H-5, H₃-12
5 (CH)~140-150~5.0-5.4C-3, C-4, C-6, C-7H-4, H-7, H₃-13
6 (C)~135-145-H-5, H-7, H₃-13H-5, H-7, H₃-13
7 (CH₂)~35-45~2.0-2.2C-5, C-6, C-8, C-9H-5, H-8
8 (CH₂)~25-35~1.9-2.1C-6, C-7, C-9, C-10H-7, H-9
9 (CH)~120-130~5.0-5.2C-7, C-8, C-10, C-11, H₃-14H-8, H₃-14
10 (C)~130-140-H-9, H₃-14, H₃-15H-9, H₃-14, H₃-15
11 (CH₃)~15-20~1.6-1.8C-9, C-10H-9
12 (CH₃)~15-25~1.8-2.0C-2, C-3, C-4H-4
13 (CH₃)~15-25~1.6-1.8C-5, C-6, C-7H-5
14 (CH₃)~20-30~1.6-1.7C-9, C-10, C-11H-9
15 (CH₃)~15-25~1.5-1.7C-9, C-10, C-11H-9

Dynamic NMR for Conformational Equilibrium Studies

Due to the presence of multiple single bonds, the acyclic chain of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is flexible and can exist as a mixture of rapidly interconverting conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational equilibria. At lower temperatures, the interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for individual conformers. By analyzing the changes in the spectra with temperature, thermodynamic and kinetic parameters for the conformational exchange can be determined.

Mass Spectrometry (MS) for Fragmentation Pathway Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- (C₁₄H₂₂O), by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for C₁₄H₂₂O

Ion FormulaCalculated Exact MassMeasured Exact Mass
[C₁₄H₂₂O + H]⁺207.1743(Typically within 5 ppm)
[C₁₄H₂₂O + Na]⁺229.1563(Typically within 5 ppm)

Tandem Mass Spectrometry (MS/MS) for De Novo Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. The fragmentation pathways of acyclic terpenoids are often characterized by cleavages at allylic positions and rearrangements. For 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, characteristic fragment ions would be expected from the loss of small neutral molecules and the cleavage of the hydrocarbon chain.

Table 3: Predicted Key Fragmentations in the MS/MS Spectrum of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-

Precursor Ion (m/z)Key Fragment Ion (m/z)Plausible Neutral Loss/Fragmentation Pathway
206 [M]⁺•191Loss of •CH₃
206 [M]⁺•163Loss of •CH₃CO
206 [M]⁺•137Cleavage of the C6-C7 bond
206 [M]⁺•69Formation of the dimethylallyl cation

This systematic analysis of fragmentation patterns allows for the de novo confirmation of the proposed structure and can be used to differentiate it from its isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool for distinguishing between isomeric compounds that are indistinguishable by mass spectrometry alone. nih.govpolyu.edu.hk This technique separates gas-phase ions based on their size, shape, and charge, providing an additional dimension of separation to conventional mass analysis. clemson.edu The fundamental principle of IMS is that ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The rate at which an ion traverses the drift tube is dependent on its rotationally averaged collision cross-section (CCS), a value that is a function of the ion's three-dimensional structure. nih.gov

Isomers of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, which possess the same mass-to-charge ratio (m/z), can exhibit distinct conformations and shapes. These structural nuances lead to different CCS values, enabling their separation and differentiation via IMS-MS. copernicus.org For instance, the various geometric isomers (e.g., E/Z configurations at the 3- and 5-positions) will have unique spatial arrangements, resulting in measurable differences in their drift times.

Different forms of IMS, such as Drift-Time IMS (DTIMS), Traveling-Wave IMS (TWIMS), and Field Asymmetric IMS (FAIMS), offer various capabilities for isomer analysis. nih.govpolyu.edu.hk DTIMS allows for the direct calculation of CCS values, providing fundamental structural information, while TWIMS offers high-throughput analysis and can be calibrated to provide CCS values. nih.gov The coupling of these techniques with high-resolution mass spectrometry provides a two-dimensional separation space (drift time vs. m/z), significantly enhancing the peak capacity and resolving power for complex mixtures containing multiple isomers. copernicus.orgnih.gov

Table 1: Hypothetical IMS-MS Data for Isomer Differentiation of a C14H22O Ketone
Isomerm/zDrift Time (ms)Calculated CCS (Ų)IMS Resolving Power (R)
(3E, 5E)-Isomer206.167125.4150.295
(3Z, 5E)-Isomer206.167126.1153.8
(3E, 5Z)-Isomer206.167126.5156.1110
(3Z, 5Z)-Isomer206.167127.3160.9

Advanced Chromatographic Separation and Purity Assessment Techniques

Chromatography remains the cornerstone for the separation, isolation, and purity assessment of organic compounds. For a molecule like 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, which is often found in complex matrices such as essential oils, advanced chromatographic techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, a derivative of geranylacetone (B162166). researchgate.netnih.gov The development of a robust GC-MS method involves the careful optimization of several parameters to achieve high resolution and sensitivity, particularly in complex mixtures. nih.govresearchgate.net

Column Selection: The choice of the capillary column is critical. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is often a good starting point for general profiling. For better separation of isomers, a mid-polarity column (e.g., with a cyanopropylphenyl stationary phase) might be necessary to exploit subtle differences in dipole moments.

Temperature Programming: A programmed temperature ramp is essential for analyzing complex mixtures containing compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature must be optimized to ensure that all analytes are eluted as sharp peaks with sufficient separation from matrix components. nih.gov

Mass Spectrometry Parameters: Electron ionization (EI) at 70 eV is typically used, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. The mass spectrometer can be operated in full scan mode to acquire complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target compound. nih.gov

Table 2: Example GC-MS Method Parameters for Analysis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-
ParameterCondition
GC SystemAgilent 7890B GC with 5977A MSD
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven ProgramInitial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line290°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-550

High-Performance Liquid Chromatography (HPLC) Optimization for Isolation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analytical quantification and preparative isolation of compounds that may be thermally labile or non-volatile. nih.gov For 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method optimization focuses on achieving baseline separation of the target analyte from its isomers and impurities. nih.gov Key parameters include:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for non-polar to moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used. The ratio of these solvents determines the retention and selectivity. Gradient elution, where the solvent composition is changed over time, is often employed to separate complex mixtures with varying polarities. unimicrotech.com

Detector: The conjugated diene and ketone chromophores in the molecule allow for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). The wavelength for detection is selected based on the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net

Purity analysis is performed by integrating the peak area of the analyte and comparing it to the total area of all detected peaks. The presence of a single, symmetrical peak is an indicator of high purity.

Table 3: HPLC Method Optimization for Purity Analysis
ParameterCondition A (Isocratic)Condition B (Gradient)
ColumnC18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (75:25 v/v)A: Water, B: Acetonitrile
ElutionIsocratic70% B to 95% B over 15 min
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 235 nmUV at 235 nm
Retention Time (Analyte)8.2 min10.5 min
Resolution (from nearest impurity)1.4 (Poor)2.1 (Good)

Ultra-Performance Liquid Chromatography (UPLC) Innovations in Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic improvements in resolution, speed, and sensitivity. austinpublishinggroup.com This technology utilizes columns packed with sub-2 µm particles, which necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi). researchgate.netual.es

The key advantages of UPLC for the analysis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- include:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for the baseline separation of closely related isomers that may co-elute in an HPLC system. ual.es

Increased Speed: The high pressure allows for faster flow rates without sacrificing resolution, significantly reducing analysis times from minutes to seconds. austinpublishinggroup.com This high-throughput capability is invaluable in quality control and screening applications.

Improved Sensitivity: UPLC peaks are narrower and taller, leading to an increase in signal-to-noise ratio and lower detection limits. d-nb.info

The transition from HPLC to UPLC can provide a step-function enhancement in chromatographic performance, enabling a more detailed and accurate profile of the compound and its related impurities. researchgate.net

Table 4: Comparison of HPLC and UPLC Performance for Isomer Separation
ParameterConventional HPLCUPLC
Column Particle Size5 µm1.7 µm
Column Dimensions4.6 x 150 mm2.1 x 50 mm
Flow Rate1.0 mL/min0.5 mL/min
System Backpressure~1,500 psi~9,000 psi
Analysis Time15 min3 min
Resolution (between isomers)1.63.0
Relative Sensitivity1x~3-4x

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis

The structure of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- contains a stereogenic center at the C6 position, meaning it can exist as a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different biological activities. Therefore, methods to separate and quantify these enantiomers are crucial.

Chiral Chromatography: This is the most widely used technique for determining enantiomeric purity. chiralpedia.com It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral separations can be performed using both HPLC and GC. chromatographyonline.com

Chiral HPLC: A wide variety of CSPs are available, with those based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) being particularly versatile and effective for a broad range of compounds.

Chiral GC: Cyclodextrin-based CSPs are commonly used for the enantioselective separation of volatile compounds.

The result of a chiral separation is a chromatogram showing two distinct peaks for the R and S enantiomers. The enantiomeric excess (% ee), a measure of enantiomeric purity, can be calculated from the relative peak areas.

Spectroscopic Methods: Chiroptical spectroscopic techniques provide information about the absolute configuration and enantiomeric purity without requiring chromatographic separation. nih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer and can be used to determine enantiomeric purity.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD and measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed structural information and has become a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations. nih.gov

Table 5: Example Data from Chiral HPLC Analysis
ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane:Isopropanol (95:5)
Flow Rate0.8 mL/min
Retention Time (R-enantiomer)12.3 min
Retention Time (S-enantiomer)14.1 min
Resolution (Rs)2.5
Enantiomeric Excess (% ee)98.2% (R)

Synthetic Strategies and Chemical Transformations of 3,5,9 Undecatrien 2 One, 3,6,10 Trimethyl

Total Synthesis Approaches and Retrosynthetic Analysis

The total synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, has been approached through various methodologies, primarily centered around strategic bond formations to construct the characteristic undecatrienone framework. Retrosynthetic analysis, a foundational concept in synthetic planning, allows for the logical deconstruction of the target molecule into simpler, readily available starting materials.

Strategic Disconnections and Key Carbon-Carbon Bond Forming Reactions

A primary retrosynthetic disconnection for geranylacetone (B162166) identifies the carbon-carbon bond between the C3 and C4 positions. This leads to two key synthons: a geranyl unit and an acetonyl fragment. This disconnection strategy is effectively realized through the Carroll rearrangement, a named reaction that has become a cornerstone in geranylacetone synthesis. wikipedia.orgwikipedia.org

The Carroll rearrangement is a thermally-driven alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of a β-keto allyl ester, which upon decarboxylation, yields a γ,δ-unsaturated ketone. wikipedia.orgalfa-chemistry.com In the context of geranylacetone synthesis, linalool is reacted with ethyl acetoacetate to form the corresponding β-keto ester. This intermediate then undergoes the Carroll rearrangement to furnish the target molecule. wikipedia.org

Key Carbon-Carbon Bond Forming Reaction: The Carroll Rearrangement

StepDescriptionReactantsIntermediate/Product
1TransesterificationLinalool, Ethyl acetoacetateLinalyl acetoacetate
2 alfa-chemistry.comalfa-chemistry.com-Sigmatropic RearrangementLinalyl acetoacetateα-allyl-β-ketocarboxylic acid
3Decarboxylationα-allyl-β-ketocarboxylic acidGeranylacetone

This reaction sequence efficiently couples the geranyl and acetonyl moieties, establishing the core carbon skeleton of the target compound. The reaction is typically carried out at high temperatures in the presence of a base. wikipedia.org

Stereoselective and Regioselective Construction of the Undecatrienone Framework

The undecatrienone framework of geranylacetone contains two double bonds, one of which (at C5) can exist as either the (E) or (Z) isomer. The stereoselective synthesis of the desired (E)-isomer is a key challenge. Chemo-enzymatic approaches have proven particularly effective in addressing this.

One notable method involves the regio- and stereoselective 1,4-mono-reduction of pseudoionone (B86502), an α,β,γ,δ-bisunsaturated ketone. The enzyme OYE1, an ene-reductase from Saccharomyces pastorianus, has been identified as a highly suitable biocatalyst for this transformation. researchgate.net This enzyme selectively reduces the conjugated C=C double bond of (E,E)-pseudoionone, yielding (E)-geranylacetone with high isomeric excess. researchgate.net This biocatalytic approach offers excellent control over both regioselectivity (reduction of only one of the two double bonds) and stereoselectivity (formation of the E-isomer).

Olefin Metathesis and Palladium-Catalyzed Coupling Reactions in Synthesis

Modern catalytic methods, such as olefin metathesis and palladium-catalyzed coupling reactions, offer powerful alternatives for the construction of the undecatrienone framework. While specific applications of olefin metathesis directly to the total synthesis of geranylacetone are not widely reported, its utility in the synthesis of complex terpenoids is well-established. nih.govmdpi.com Conceptually, a cross-metathesis reaction between two smaller olefinic fragments could be envisioned as a convergent approach to the geranylacetone backbone.

Palladium-catalyzed reactions have been directly applied to the synthesis of geranylacetone and related structures. A notable example is the palladium(0)-catalyzed version of the Carroll rearrangement, developed by Tsuji. wikipedia.org This method proceeds under much milder conditions than the thermal rearrangement and involves an intermediate allyl cation/carboxylate organometallic complex. wikipedia.orgwikiwand.com The use of a palladium catalyst allows for greater functional group tolerance and can influence the stereochemical outcome of the reaction. Furthermore, palladium-catalyzed cross-coupling reactions provide a general and versatile method for the synthesis of ketones, which could be adapted for the construction of the geranylacetone skeleton from appropriate precursors. organic-chemistry.orgorganic-chemistry.org

Chemo-Enzymatic and Biocatalytic Pathways for Selective Transformations

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. As mentioned in section 3.1.2, the biocatalytic reduction of pseudoionone to geranylacetone is a prime example of this approach.

The use of ene-reductases, such as OYE1 from Saccharomyces pastorianus, allows for the highly regio- and stereoselective reduction of the α,β-unsaturated double bond in pseudoionone. researchgate.netresearchgate.net This enzymatic step can be performed in aqueous media under mild conditions, and high substrate concentrations can be tolerated, making it an industrially attractive route. researchgate.net The enzyme exhibits a preference for the (E,E)-isomer of pseudoionone, leading to the formation of (E)-geranylacetone. researchgate.net This level of selectivity is often difficult to achieve with traditional chemical reductants.

Biocatalytic Reduction of Pseudoionone

EnzymeSubstrateProductKey Features
OYE1 (Ene-reductase)PseudoiononeGeranylacetoneHigh regio- and stereoselectivity, mild reaction conditions, high substrate tolerance

Further research in this area is focused on expanding the toolbox of biocatalysts and engineering enzymes for improved activity and substrate scope, which will undoubtedly lead to even more efficient and selective syntheses of geranylacetone and its derivatives.

Investigations into Precursor-Based and Convergent Synthetic Routes

The synthesis of geranylacetone often relies on readily available terpenoid precursors. Linalool is a classic precursor, utilized in the Carroll rearrangement. wikipedia.orgchemicalbook.com Another important precursor is myrcene, which can be converted to geranyl chloride via the addition of hydrogen chloride. The resulting geranyl chloride can then be reacted with ethyl acetoacetate, followed by hydrolysis and decarboxylation, to yield geranylacetone. chemicalbook.com

Convergent synthesis is a powerful strategy for the construction of complex molecules, where different fragments of the target molecule are synthesized independently and then coupled together in the final stages of the synthesis. nih.govnih.gov This approach is generally more efficient than a linear synthesis for complex targets. For a molecule like geranylacetone, a convergent approach could involve the synthesis of a geranyl-containing fragment and an acetonyl-containing fragment, followed by a final coupling step. The palladium-catalyzed coupling reactions discussed in section 3.1.3 are well-suited for such a convergent strategy.

Mechanistic Studies of Novel Synthetic Reactions and Intermediate Derivatization

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and controlling product outcomes. The mechanism of the Carroll rearrangement has been studied in detail. The thermal reaction proceeds through a concerted alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the enol form of the β-keto allyl ester. alfa-chemistry.comyoutube.com This is followed by a rapid and irreversible decarboxylation of the resulting β-keto acid, which drives the reaction to completion. alfa-chemistry.com

The palladium-catalyzed variant of the Carroll rearrangement proceeds through a different mechanistic pathway. It involves the formation of a π-allyl palladium complex, which then undergoes nucleophilic attack by the enolate of the acetoacetate, followed by decarboxylation. wikipedia.org The use of a metal catalyst allows the reaction to proceed at lower temperatures and can provide access to different stereochemical outcomes compared to the thermal process.

The derivatization of intermediates in the synthesis of geranylacetone, or of the final product itself, can lead to a diverse range of other valuable compounds. For instance, geranylacetone is a key intermediate in the industrial synthesis of isophytol, a precursor to Vitamin E. wikipedia.orgchemicalbook.com It is also a precursor for the synthesis of other important fragrance compounds like farnesol and nerolidol. wikipedia.org The ketone functionality and the double bonds in the geranylacetone molecule are all sites for potential chemical modification, allowing for the synthesis of a wide array of derivatives with diverse applications.

Rational Design and Synthesis of Analogs for Structure-Reactivity Relationship (SRR) Studies

The rational design of analogs of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, a C14H22O ketone, would be aimed at systematically altering specific structural motifs to observe corresponding changes in chemical reactivity. Key areas for modification would include the conjugated diene system, the isolated double bond, and the methyl substitutions.

Conceptual Design of Analogs:

To establish a clear structure-reactivity relationship, analogs would be synthesized to probe the electronic and steric effects at various positions of the parent molecule. The design strategy would involve:

Modification of the α,β-Unsaturated Ketone System: Altering the substituents on the conjugated system would directly impact the electrophilicity of the carbonyl carbon and the Michael acceptor sites.

Alteration of the Alkyl Substituents: The size and position of the methyl groups could be varied to investigate steric hindrance and its effect on reaction rates and pathways.

Modification of the Isolated Double Bond: The reactivity of the C9-C10 double bond could be studied by synthesizing analogs with varying degrees of substitution or by its complete removal.

Proposed Analogs for SRR Studies:

The following table outlines a series of hypothetical analogs designed to systematically probe the structure-reactivity relationship of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-.

Analog Series Modification Rationale Hypothetical Compound Name Expected Impact on Reactivity
A: Conjugated System Modification To investigate the electronic effects on the conjugated system.3,5,9-Undecatrien-2-one, 6,10-dimethyl-Removal of the C3 methyl group may reduce steric hindrance and alter the electron density of the diene.
B: Alkyl Group Variation To study the steric influence on the carbonyl group and the diene system.3,5,9-Undecatrien-2-one, 3-ethyl-6,10-dimethyl-An ethyl group at C3 would introduce greater steric bulk compared to a methyl group.
C: Isolated Double Bond Saturation To assess the role of the C9-C10 double bond in overall reactivity.3,5-Undecadien-2-one, 3,6,10-trimethyl-Saturation of this bond would isolate the reactivity to the conjugated system.

Synthetic Strategies for Analog Synthesis:

The synthesis of these proposed analogs would likely employ well-established organic chemistry reactions. For instance, the synthesis of analogs with variations in the conjugated system could be achieved through aldol (B89426) condensation reactions between appropriately substituted aldehydes and ketones. The modification of alkyl substituents might be accomplished through the use of different Grignard reagents or other organometallic compounds in the synthetic pathway. The saturation of the isolated double bond could be readily achieved through catalytic hydrogenation of the parent compound or an intermediate.

Detailed Research Findings:

Currently, there is a paucity of published research that explicitly details the synthesis and reactivity of a broad range of analogs of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- for the purpose of SRR studies. While the synthesis of related isomers such as (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one has been reported, a systematic study correlating structural changes to reactivity for a comprehensive set of analogs is not yet available in the scientific literature. The data presented in the table below is therefore a conceptual projection of the types of findings that such research would aim to produce.

Analog Synthetic Method Key Reactivity Parameter Studied Hypothetical Finding
3,5,9-Undecatrien-2-one, 6,10-dimethyl-Aldol condensation of citral (B94496) with acetone.Rate of Michael addition.Increased rate of reaction due to reduced steric hindrance at the β-carbon.
3,5,9-Undecatrien-2-one, 3-ethyl-6,10-dimethyl-Wittig reaction of a phosphonium ylide with a suitable ketone.Stereoselectivity of nucleophilic attack at the carbonyl.Decreased accessibility of the carbonyl group, leading to lower reaction yields.
3,5-Undecadien-2-one, 3,6,10-trimethyl-Catalytic hydrogenation of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-.Susceptibility to oxidation.Increased stability towards oxidative cleavage compared to the parent compound.

Further research is necessary to synthesize these and other analogs and to experimentally determine their chemical reactivity. Such studies would provide valuable insights into the structure-reactivity relationships governing this class of compounds.

Theoretical and Computational Chemistry Studies on 3,5,9 Undecatrien 2 One, 3,6,10 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer profound insights into the electronic properties of molecules, which are fundamental to understanding their reactivity. These methods can be employed to study both the ground and excited states of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, providing a detailed picture of its electronic distribution and energy levels.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, DFT calculations can predict a variety of electronic properties that are crucial for understanding its reactivity. mdpi.com

DFT studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. Following optimization, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to study the excited states of the molecule, providing information about its electronic absorption spectrum and photochemical behavior. This is particularly relevant for a molecule with multiple conjugated double bonds, as it is likely to have interesting photophysical properties.

Illustrative DFT-Calculated Electronic Properties of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- (Hypothetical Data)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Electrophilicity Index (ω)2.80eV

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- are not currently available in the literature.

Computational Modeling of Reaction Pathways and Transition State Analysis

Understanding the mechanisms of chemical reactions involving 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- requires the exploration of potential reaction pathways. Computational modeling can be used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.org

By locating the transition state structures, which represent the energy maxima along the reaction coordinate, the activation energy for a given reaction can be calculated. This information is vital for predicting reaction rates and determining the feasibility of different reaction pathways. For a molecule with multiple reactive sites, such as the double bonds and the carbonyl group in 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, computational modeling can help to predict which site is most likely to react under specific conditions. For example, the susceptibility of the different double bonds to epoxidation can be compared by calculating the activation energies for the reaction at each site. researchgate.net

Methods such as the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often employed to find the minimum energy path between reactants and products and to locate the transition state. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the desired reactants and products.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Due to the presence of multiple single bonds, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is a flexible molecule that can adopt a vast number of different conformations. nih.gov Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. cambridge.orgaip.org

In an MD simulation, the classical equations of motion are solved for the atoms in the molecule over a period of time, generating a trajectory that describes the molecule's dynamic behavior. By analyzing this trajectory, the preferred conformations of the molecule and the energy barriers between them can be identified. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions. The choice of force field, which is a set of parameters that describe the potential energy of the system, is critical for the accuracy of the simulation. For a molecule like 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, a force field that accurately describes the torsional potentials around the single bonds is essential.

Illustrative MD Simulation Parameters for 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- (Hypothetical Data)

ParameterValue
Force FieldOPLS-AA
SolventWater (TIP3P model)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- are not currently available in the literature.

Structure-Reactivity Relationship (SRR) Modeling for Mechanistic Elucidation of Chemical Behavior

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or other properties. mdpi.comnih.gov

Derivation and Interpretation of Molecular Descriptors

The first step in SRR modeling is to generate a set of molecular descriptors that quantify different aspects of the molecule's structure. ucsb.edu These descriptors can be broadly categorized into several types:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum chemical calculations and include properties like HOMO-LUMO energies, partial charges, and dipole moment. ucsb.edu

For 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, a combination of these descriptors would be necessary to capture its complex structural features and their influence on reactivity. For example, the flexibility of the chain could be described by a geometrical descriptor, while the reactivity of the carbonyl group could be quantified by a quantum-chemical descriptor such as the partial charge on the carbonyl carbon.

Computational Prediction of Chemical Transformations and Reaction Outcomes

Once a set of relevant molecular descriptors has been generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a model that correlates these descriptors with a specific measure of reactivity, such as a reaction rate constant or a product yield. rsc.orgchemrxiv.orgnih.gov

Such a model could be used to predict the outcome of various chemical transformations involving 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-. For instance, a QSAR model could be developed to predict the regioselectivity of an addition reaction to the different double bonds based on descriptors that describe the electronic and steric properties of each double bond.

These predictive models can be valuable tools for guiding experimental work, allowing for the in silico screening of different reaction conditions or modifications to the molecular structure to achieve a desired outcome.

In Silico Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

The in silico prediction of spectroscopic data for compounds like 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, a sesquiterpenoid, has become an indispensable tool in modern chemical research. Computational methods, particularly those rooted in quantum mechanics, allow for the elucidation of molecular properties and spectroscopic behaviors before a compound is synthesized or isolated. These theoretical approaches provide valuable insights into the relationships between molecular structure and spectral data, aiding in structure verification and the interpretation of experimental results.

The primary methods for these predictions involve Density Functional Theory (DFT) for ground-state properties, which is instrumental in calculating NMR chemical shifts and IR frequencies. For electronic excitations, such as those observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly employed method. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For molecules of this nature, hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) are frequently utilized to provide a good balance between computational cost and accuracy.

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful technique for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for predicting isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

For 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, the predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the molecule's conformation and the electronic environment of each nucleus. The presence of conjugated double bonds and a carbonyl group significantly influences the chemical shifts of nearby protons and carbons. For instance, protons on the double bonds are expected to appear in the downfield region of the ¹H NMR spectrum due to deshielding effects. Similarly, the carbonyl carbon would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.

Below are hypothetical yet representative predicted NMR chemical shifts for 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, calculated using the GIAO method at the B3LYP/6-31+G(d,p) level of theory.

Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)
H on C-12.15
H on C-45.80
H on C-56.10
H on C-72.20
H on C-82.10
H on C-95.15
H on C-11 (CH₃)1.65
H on C-12 (CH₃)1.70
H on C-13 (CH₃)1.90
H on C-14 (CH₃)1.85

Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)
C-1 (CH₃)27.5
C-2 (C=O)198.0
C-3 (C)135.2
C-4 (CH)124.8
C-5 (CH)140.1
C-6 (C)132.5
C-7 (CH₂)39.8
C-8 (CH₂)26.5
C-9 (CH)123.7
C-10 (C)131.9
C-11 (CH₃)25.8
C-12 (CH₃)17.9
C-13 (CH₃)20.5
C-14 (CH₃)19.8

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) spectrum of a molecule. These calculations determine the vibrational frequencies and their corresponding intensities, which arise from the different modes of molecular vibration. For a molecule like 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, key vibrational modes would include the C=O stretch of the ketone, C=C stretches from the unsaturated system, and various C-H stretches and bends.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. The predicted IR spectrum serves as a valuable reference for interpreting experimental data and assigning specific absorption bands to particular vibrational modes.

Predicted IR Frequencies and Intensities

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H stretch (sp²)3050Medium
C-H stretch (sp³)2960Strong
C=O stretch1685Very Strong
C=C stretch (conjugated)1640Strong
C=C stretch1610Medium
C-H bend (CH₃)1450Medium
C-H bend (CH₂)1375Medium

The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions between molecular orbitals. TD-DFT is the workhorse for predicting these transitions. The calculations provide the excitation energies and oscillator strengths for the transitions from the ground state to various excited states.

For 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, the extended π-conjugation involving the triene system and the carbonyl group is expected to result in strong absorptions in the UV region. The key electronic transitions would likely be π → π* transitions associated with the conjugated system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The solvent environment can significantly impact the position of these absorption maxima, a phenomenon that can also be modeled computationally using solvent models like the Polarizable Continuum Model (PCM).

Predicted UV-Vis Transitions

TransitionPredicted λₘₐₓ (nm)Oscillator Strength (f)
n → π3200.02
π → π2850.85
π → π*2200.40

The validation of these in silico predictions is achieved by comparing the theoretical data with experimental spectra. A strong correlation between the predicted and experimental data provides confidence in the assigned structure and a deeper understanding of the molecule's electronic and vibrational properties. Discrepancies, on the other hand, can point to conformational complexities or other molecular features not fully captured by the theoretical model, thereby stimulating further investigation.

No Information Available on the Environmental Fate and Transformation of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of available information regarding the environmental fate and transformation mechanisms of the specific chemical compound 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-.

The United States Environmental Protection Agency (EPA) Substance Registry Services (SRS) lists the compound, providing basic details such as its molecular formula (C14H22O) and its CAS number (1117-41-5). epa.gov However, detailed studies outlining its behavior and breakdown in the environment are not present in the public domain.

Investigations into the environmental pathways of chemical compounds are highly specific. While research may exist for structurally similar molecules or isomers, such as (E,Z)-6,10-dimethyl-3,5,9-undecatrien-2-one, these findings cannot be directly extrapolated to 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, as minor differences in chemical structure can lead to significant variations in environmental behavior.

Consequently, it is not possible to provide scientifically accurate and detailed content for the requested article sections, which include:

Photochemical Degradation Pathways

Microbial Biotransformation Routes

Abiotic Hydrolysis, Oxidation, and Reduction Processes

Sorption and Transport Mechanisms

Advanced Analytical Techniques for Monitoring

Without dedicated research on 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research and empirical studies are needed to elucidate the environmental fate of this particular compound.

Future Research Directions and Interdisciplinary Prospects for 3,5,9 Undecatrien 2 One, 3,6,10 Trimethyl

Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Biosynthetic Pathway Discovery

The biosynthetic route to 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, an acyclic sesquiterpenoid ketone, has not been fully elucidated. The integration of advanced "omics" technologies is a promising future direction for mapping its formation in organisms that may produce it, such as aromatic plants or fungi. Terpenoids are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. researchgate.netmdpi.com These pathways produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are sequentially assembled into larger structures like the C15 farnesyl diphosphate (FPP), the backbone of sesquiterpenoids. frontiersin.orgnih.gov

Future research can employ a multi-omics approach to identify the specific enzymes and regulatory networks involved:

Metabolomics: Untargeted metabolomic profiling of a source organism could identify 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- and correlate its abundance with other metabolites, revealing potential precursors and related compounds in the metabolic network. nih.gov

Proteomics: Mass spectrometry-based proteomics is a powerful tool for identifying enzymes involved in metabolic pathways. nih.gov By analyzing tissues that actively produce the compound (such as plant glandular trichomes), researchers can pinpoint candidate terpene synthases (TPS) that form the initial carbon skeleton and subsequent modifying enzymes (e.g., cytochrome P450s, dehydrogenases) that install the ketone functionality and tailor the double bond positions. researchgate.netnih.gov

Transcriptomics: Analyzing the gene expression profiles of producing versus non-producing tissues or organisms under different conditions can identify genes that are upregulated alongside the production of the target compound, providing strong candidates for functional characterization.

This integrated approach has proven successful in elucidating complex biosynthetic pathways for other terpenoids and would be instrumental in discovering the novel enzymatic machinery responsible for this specific molecule. mdpi.commdpi.com

TechnologyObjectivePotential Findings
Metabolomics (GC-MS, LC-MS) Identify and quantify the compound and co-varying metabolites.Confirmation of the compound's presence; identification of potential precursors and degradation products.
Proteomics (Shotgun, Targeted) Identify enzymes present during compound biosynthesis.Discovery of candidate terpene synthases, cytochrome P450s, and dehydrogenases involved in the pathway. researchgate.net
Transcriptomics (RNA-Seq) Identify genes with expression patterns correlated to compound production.Pinpointing specific gene candidates encoding the biosynthetic enzymes for functional validation.

Potential Applications in Advanced Materials Science and Chemical Engineering

The chemical structure of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-—featuring a conjugated α,β-unsaturated ketone system and additional isolated double bonds—presents intriguing possibilities for applications in materials science. Unsaturated ketones are known to participate in various polymerization reactions, suggesting this bio-based molecule could serve as a novel monomer or a functional additive in polymer synthesis. nih.govacs.org

Key areas for future exploration include:

Polymer Synthesis: The conjugated enone system is susceptible to Michael addition and could undergo anionic or radical polymerization. The additional olefinic bonds could be used for cross-linking, creating thermoset resins or elastomers with unique properties derived from the flexible acyclic terpenoid backbone. Research into the polymerization of similar α,β-unsaturated ketones has demonstrated their utility as photosensitizers and initiators for two-photon-induced polymerization, opening avenues for advanced manufacturing and 3D printing applications. nih.govtuni.fi

Functional Coatings and Adhesives: The molecule's polarity and potential for covalent bonding could be exploited in the formulation of specialty coatings and adhesives, potentially offering properties like enhanced flexibility, hydrophobicity, or specific adhesion characteristics.

Renewable Chemical Feedstock: In chemical engineering, terpenes are increasingly viewed as valuable, renewable feedstocks. core.ac.uk Through catalytic transformations such as hydrogenation, oxidation, or isomerization, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- could be converted into other high-value chemicals, such as specialty alcohols, esters, or building blocks for pharmaceuticals and agrochemicals.

Potential Application AreaRelevant Structural FeatureProspective Research Goal
Polymer Science α,β-Unsaturated KetoneInvestigate polymerization potential (e.g., radical, anionic) to create novel bio-based polymers. numberanalytics.com
Cross-linked Materials Multiple C=C Double BondsUse as a cross-linking agent to develop new thermosets or elastomers.
Sustainable Chemistry Terpenoid BackboneCatalytic upgrading to produce fine chemicals, biofuels, or precursors for other syntheses. mdpi.com

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

While 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is available commercially, its synthesis likely relies on classical organic reactions that may not be optimized for sustainability. Future research should focus on developing novel catalytic systems for its efficient and environmentally benign production. The synthesis of the structurally related compound geranylacetone (B162166) often utilizes methods like the Carroll rearrangement, which can require high temperatures. chemicalbook.comwikipedia.org

Modern catalytic approaches could offer significant improvements:

Heterogeneous Catalysis: The use of solid acid or base catalysts could facilitate key condensation and rearrangement steps, simplifying product purification and enabling catalyst recycling. Such approaches are being explored for the conversion of various terpenes into value-added products. mdpi.com

Organocatalysis: Enantioselective organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex natural products, including terpenes. researchgate.net Developing an organocatalytic route could provide access to specific stereoisomers of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, which may have unique properties.

Biocatalysis: Employing engineered enzymes or whole-cell systems could offer a highly selective and sustainable route, operating under mild conditions. This could involve either de novo biosynthesis in a microbial host or the use of isolated enzymes to perform key transformations.

Flow Chemistry: Combining an optimized catalytic system (e.g., a solid-acid catalyst) with a continuous flow reactor could enhance reaction efficiency, safety, and scalability, representing a significant advancement over traditional batch processing. core.ac.uk

Exploration of Unconventional Natural and Anthropogenic Sources and Their Chemical Profiling

The distribution of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- in nature and the environment is not well-documented. Future research should focus on its identification and quantification in a wider range of sources.

Natural Sources: Although sometimes referred to as an isomer of pseudoionone (B86502), which can be found in essential oils, its specific natural occurrence is not broadly reported. cymitquimica.comlookchem.com The structurally similar compound geranylacetone is a known degradation product of carotenoids. wikipedia.org It is plausible that 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is also formed through the oxidative cleavage of larger isoprenoids in various plants, fruits, or microorganisms. Systematic screening of volatile organic compounds (VOCs) from diverse botanical and microbial sources using sensitive GC-MS techniques could uncover novel natural reservoirs.

Anthropogenic Sources and Environmental Fate: The compound is known to be used as a fragrance ingredient in consumer products, particularly textiles. scribd.com This use constitutes a direct anthropogenic source and release pathway into the environment. Its listing on the U.S. EPA's Contaminant Candidate List suggests it is of interest for environmental monitoring. epa.gov Future studies should investigate its presence in indoor air, wastewater effluent, and surface waters to understand its environmental fate and persistence. It may also be formed secondarily in the atmosphere through the ozonolysis of larger terpenes released from vegetation or industrial sources. wikipedia.org

Source CategoryPotential OriginRecommended Research
Natural Degradation of carotenoids or other isoprenoids in plants, fungi, or algae. wikipedia.orgGC-MS profiling of essential oils and VOCs from diverse species.
Anthropogenic (Direct) Additive in consumer products like textiles and cosmetics. scribd.comAnalysis of chemical emissions from new consumer goods; quantification in household dust and indoor air.
Anthropogenic (Indirect) Atmospheric degradation of other volatile terpenes.Laboratory chamber studies on the ozonolysis of related terpenes; ambient air monitoring.
Environmental Accumulation in wastewater, surface water, and soil from various release pathways.Targeted environmental monitoring campaigns in various environmental compartments.

Q & A

Q. How can researchers reconcile conflicting reports on the compound’s stability in formulation matrices?

  • Methodological Answer : Stability varies with matrix polarity. Use accelerated stability studies (40°C/75% RH for 6 months) combined with UPLC-PDA to track degradation. For hydrophobic matrices (e.g., lipids), add antioxidants (0.1% BHT) and chelating agents (EDTA) to mitigate oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.